N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide
Description
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a carboxamide derivative featuring a naphthalene backbone linked to a thiophen-3-yl ethyl group.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c19-17(18-10-8-13-9-11-20-12-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,9,11-12H,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGWJOPSKKIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formation of the Naphthalene Derivative: Naphthalene derivatives can be synthesized through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The thiophene derivative is then coupled with the naphthalene derivative using a suitable coupling agent, such as carbodiimides, to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of cancer cells. The mechanism often involves modulation of key signaling pathways related to cell growth and apoptosis. For instance, derivatives of naphthalene carboxamides have shown cytotoxic effects against leukemia cell lines, indicating that this compound may also possess similar anticancer properties.
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of both thiophene and naphthalene moieties is believed to enhance its efficacy against Gram-positive bacteria.
Materials Science
The unique electronic properties of this compound make it a candidate for applications in materials science:
- Organic Electronics: The compound may be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices due to its ability to facilitate charge transport and light emission.
- Chemosensors: Its structural features allow for the design of chemosensors capable of detecting specific ions or molecules, making it valuable in environmental monitoring and analytical chemistry.
Anticancer Activity Case Study
In a study investigating naphthalene carboxamide derivatives, modifications to the naphthalene structure were found to significantly enhance cytotoxicity against various cancer cell lines. Notably, compounds featuring thiophene rings demonstrated improved activity compared to their simpler counterparts, highlighting the importance of structural complexity in enhancing therapeutic efficacy.
Antimicrobial Activity Research
A comparative study on various naphthalene derivatives revealed that those containing thiophene rings exhibited enhanced antimicrobial activity against a range of pathogens. This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.
Summary of Findings
This compound is a versatile compound with promising applications across multiple scientific domains:
| Field | Applications |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties |
| Materials Science | Development of organic semiconductors and chemosensors |
| Biological Studies | Interaction studies with enzymes and receptors |
Mechanism of Action
The mechanism of action of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and naphthalene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substitution pattern on the ethyl side chain and the aromatic backbone significantly influences molecular properties. Key analogs include:
Key Observations :
Substituent Position Effects
- Thiophen-3-yl vs. Thiophen-2-yl : Compounds with thiophen-3-yl substituents (e.g., the target) may exhibit distinct electronic profiles compared to thiophen-2-yl derivatives due to differences in conjugation and steric hindrance. For example, thiophen-3-yl groups in PT-ADA-PPR enable broad absorption/emission ranges for imaging , whereas thiophen-2-yl analogs in are associated with steroid-like targeting .
Biological Activity
N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a naphthalene core linked to a thiophene moiety via an ethyl chain. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₁O₁S |
| Molecular Weight | 241.32 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens indicate promising antimicrobial potency, suggesting that this compound could serve as a lead in developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including:
- A549 (lung carcinoma)
- HCT116 (colon cancer)
In vitro assays revealed that the compound induces apoptosis in these cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation. For instance, treatment with the compound resulted in significant cell accumulation in the G1/S phase and increased apoptotic markers compared to untreated controls .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases associated with cancer progression.
- Receptor Modulation : Its structural features allow it to modulate receptor activity, influencing processes like cell proliferation and apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications enhanced activity against resistant bacterial strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 10 | Active against S. aureus |
| Derivative A | 5 | Enhanced activity |
| Derivative B | 15 | Moderate activity |
Study 2: Anticancer Properties
Another study focused on the anticancer properties of the compound against HCT116 cells. The findings showed that it significantly reduced cell viability at concentrations as low as 10 µM:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 55 |
| 20 | 30 |
These results underscore its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalytic systems. For example, thiophene derivatives can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, as demonstrated in studies involving thiophene-3-yl substituents . Purification steps may include column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization. Analytical validation via HPLC or GC-MS ensures purity, while ¹H/¹³C NMR confirms structural integrity.
Q. What experimental approaches are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve atomic positions and intermolecular interactions . Key parameters include:
- Data collection : Low-temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Apply restraints for disordered regions and validate using Mercury CSD for visualization and packing analysis .
- Validation : Check R-factors (e.g., R₁ < 0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. How should preliminary toxicity screening be designed for this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity studies. For in vitro assays:
- Use HepG2 cells for hepatic toxicity assessment, measuring IC₅₀ via MTT assays.
- For in vivo studies, employ rodent models (e.g., Sprague-Dawley rats) with oral gavage doses (10–1000 mg/kg), monitoring systemic effects (e.g., hepatic/renal biomarkers) . Reference toxicological profiles of naphthalene derivatives to identify critical endpoints (e.g., respiratory or hematological effects) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to explore the biological activity of this compound?
- Methodological Answer :
- Analog synthesis : Modify the thiophene or naphthalene moieties (e.g., halogenation, methylation) and test against biological targets (e.g., kinase inhibitors).
- Computational modeling : Use Chimera/AMBER for docking studies to predict binding affinities to receptors (e.g., GABAₐ or COX-2) . Validate with in vitro enzyme inhibition assays (e.g., fluorescence polarization).
- Data integration : Cross-reference with toxicological databases (e.g., TOXCENTER) to correlate structural features with toxicity profiles .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic effects : NMR may show conformational averaging, while X-ray captures static structures. Use VT-NMR (variable temperature) to identify fluxional behavior.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to validate stereoelectronic effects .
- Multi-technique validation : Pair SC-XRD with FT-IR/Raman spectroscopy to confirm functional group orientations .
Q. How can environmental degradation pathways of this compound be investigated?
- Methodological Answer :
- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, analyzing degradation products via LC-QTOF-MS .
- Biodegradation assays : Use soil microcosms or activated sludge, monitoring metabolite formation (e.g., hydroxylated naphthalene derivatives) .
- Ecotoxicity assessment : Test metabolites on Daphnia magna or Aliivibrio fischeri to evaluate environmental impact .
Safety and Compliance
Q. What are the recommended safety protocols for handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
